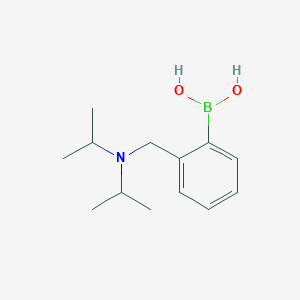

(2-((Diisopropylamino)methyl)phenyl)boronic acid

説明

(2-((Diisopropylamino)methyl)phenyl)boronic acid (CAS: 95753-26-7) is a boronic acid derivative with the molecular formula C₁₃H₂₂BNO₂ and a molecular weight of 235.14 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a diisopropylaminomethyl moiety. This compound is primarily utilized in organic synthesis, medicinal chemistry, and catalysis due to its ability to form reversible covalent bonds with diols and amines, a hallmark of boronic acids .

特性

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANVKXMUYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467288 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-26-7 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Grignard Reagent Pathway

A plausible route involves the reaction of Grignard reagents with diisopropylaminoborane intermediates, as described in eScholarship research on borane synthesis:

- Step 1 : React 2-bromobenzylmagnesium bromide with BH₂-N(iPr)₂ at 0°C under inert conditions.

- Step 2 : Oxidize the resulting organoborane intermediate to the boronic acid using H₂O₂ in acidic media.

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction time | 1–2 hours |

| Yield (estimated) | 70–85% |

This method leverages the steric protection of diisopropylamino groups to prevent over-addition of Grignard reagents.

Suzuki-Miyaura Coupling Precursor Approach

While direct synthesis isn't reported, analogous boronic acid preparations (e.g., 2-methoxyphenylboronic acid) suggest a template for modification:

- Step 1 : Introduce diisopropylaminomethyl group via Mannich reaction on 2-bromophenylboronic acid.

- Step 2 : Purify via column chromatography (hexane/ethyl acetate gradient).

- Palladium catalysts (e.g., Pd(PPh₃)₄) may require optimization for steric hindrance.

- Base selection (K₂CO₃ vs. Na₂CO₃) impacts reaction efficiency.

Boronic Ester Hydrolysis

A tert-butyl boronic ester intermediate could be hydrolyzed under acidic conditions:

(2-((Diisopropylamino)methyl)phenyl)BPin + H₂O/HCl → Target compound

Challenges & Optimization

- Steric effects : The diisopropylamino group may hinder boronation; microwave-assisted synthesis could improve kinetics.

- Purification : Silica gel chromatography with 5–10% MeOH in DCM is recommended for polar intermediates.

化学反応の分析

Types of Reactions

(2-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions often result in the formation of new carbon-boron bonds .

科学的研究の応用

(2-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

作用機序

The mechanism of action of (2-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations, including cross-coupling reactions .

類似化合物との比較

Key Structural Analogues:

Key Observations :

- The diisopropylaminomethyl group in the target compound introduces significant steric bulk and electron-donating properties compared to smaller substituents (e.g., methoxyethyl or nitro groups) .

- Phenylboronic acid lacks substituents, leading to lower binding specificity in catalytic or biological applications .

HDAC Inhibition

This compound’s structural analogues, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent histone deacetylase (HDAC) inhibition. In silico studies against Magnaporthe oryzae RPD3 (MoRPD3) showed:

Analysis :

- The methoxyethyl-phenoxymethyl substituent in the analogue enhances binding affinity (-8.7 kcal/mol) compared to trichostatin A (-7.0 kcal/mol), likely due to optimized hydrophobic interactions with MoRPD3 residues (Phe218, Leu284) .

- The target compound’s diisopropylamino group may reduce HDAC inhibition due to steric hindrance, though its basicity could improve solubility .

Antimicrobial Activity

Substituted phenylboronic acids with electron-withdrawing groups (e.g., fluoro, chloro) show enhanced antimicrobial activity:

| Compound | Microbial Inhibition (Zone of Inhibition, mm) | Reference |

|---|---|---|

| 4-Fluorophenylboronic acid | 18–22 (vs. E. coli, S. aureus) | |

| 2,4-Difluorophenylboronic acid | 20–24 | |

| Target Compound | Not reported | — |

Analysis :

- Electron-withdrawing groups (e.g., -F, -Cl) increase acidity of the boronic acid, enhancing interactions with microbial enzymes .

- The diisopropylamino group (electron-donating) may reduce antimicrobial efficacy compared to halogenated analogues.

Catalytic Performance

Boronic acids are widely used in catalysis, with activity highly dependent on substituents:

| Compound | Catalytic Efficiency (Amide Bond Formation) | Reference |

|---|---|---|

| Phenylboronic acid | Low (baseline) | |

| o-Nitrophenylboronic acid | High (positive control) | |

| Target Compound | Not reported | — |

Analysis :

- o-Nitrophenylboronic acid’s nitro group enhances electrophilicity, improving catalytic turnover .

- The target compound’s diisopropylamino group may sterically hinder substrate binding, though its basicity could stabilize intermediates .

Physicochemical Properties

Key Notes:

- The diisopropylamino group increases logP, suggesting higher lipophilicity, which may improve membrane permeability in drug design .

- Lower pKa of 4-fluorophenylboronic acid enhances reactivity in aqueous environments .

生物活性

(2-((Diisopropylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a boron atom bonded to a phenyl ring with an amino group, which enhances its interaction with biological targets. The general structure can be represented as follows:

Target Interactions

- Enzyme Inhibition : Boronic acids are known to interact with various enzymes, particularly serine proteases and β-lactamases. The diisopropylamino group enhances binding affinity, making this compound effective against certain resistant bacterial strains .

- Cell Signaling Modulation : Research indicates that this compound can modulate cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Mechanism : It induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells demonstrated reduced viability upon treatment with this compound .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity, particularly against resistant strains:

- Inhibition of β-lactamases : Studies indicate that it can enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes, thus restoring antibiotic activity against resistant bacteria .

- Clinical Relevance : In vitro tests showed that the compound significantly increases the susceptibility of Klebsiella pneumoniae strains to carbapenems when used in combination therapies .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound suggests:

- Bioavailability : High oral bioavailability due to its moderate lipophilicity.

- Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic dosing schedules.

Toxicity Studies

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Case Study 1: Cancer Treatment

A study involving MDA-MB-231 cells treated with varying concentrations of this compound demonstrated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This dose-dependent response highlights its potential as an anticancer agent.

Case Study 2: Combination Therapy for Bacterial Infections

In clinical isolates of KPC-producing Klebsiella pneumoniae:

- The addition of this compound to meropenem resulted in a significant increase in the inhibition zone diameter compared to meropenem alone.

| Treatment | Zone Diameter (mm) |

|---|---|

| Meropenem Alone | 15 |

| Meropenem + Boronic Acid | 25 |

This illustrates its utility in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((Diisopropylamino)methyl)phenyl)boronic acid, and how can reaction progress be monitored?

- Methodology : A common approach involves refluxing intermediates (e.g., p-formylphenyl boronic acid) with amines in absolute ethanol, catalyzed by concentrated sulfuric acid. Thin-layer chromatography (TLC) is used to monitor reaction completion. Post-reaction, the product is filtered, washed, and dried .

- Key Considerations : Ensure stoichiometric equivalence of reactants and confirm product purity via NMR or LC-MS.

Q. Which analytical techniques are most effective for characterizing boronic acid derivatives like this compound?

- Methodology :

- NMR : Proton NMR (e.g., δ 7.93–7.36 ppm for aromatic protons, δ 3.76 ppm for methoxy groups) helps identify substituent environments .

- LC-MS/MS : Quantifies impurities (e.g., genotoxic analogs) with sensitivity down to 1.9% RSD for methylphenyl boronic acid .

- Validation : Use internal standards and replicate analyses to ensure reproducibility.

Q. How can researchers assess the hydrolytic stability of this compound under aqueous conditions?

- Methodology : Conduct pH-dependent stability studies using HPLC or UV-Vis spectroscopy. Monitor boronic acid degradation by tracking boronate ester formation .

- Data Interpretation : Lower stability at acidic pH (<4) due to protonation of the boronic acid group.

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a coupling partner?

- Methodology :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) in biphasic conditions (toluene/water) with Na₂CO₃ as a base.

- Substituent effects: Electron-donating groups (e.g., diisopropylamino) enhance nucleophilicity, improving coupling yields .

- Troubleshooting : Low yields may result from steric hindrance; consider bulkier ligands or microwave-assisted heating.

Q. How do structural modifications of this compound influence its biological activity?

- Case Study : Boronate-based proinhibitors (e.g., (4-((4-acetamidophenoxy)methyl)phenyl)boronic acid) exhibit myeloperoxidase inhibition. Synthesize analogs with varied substituents and test activity via enzyme assays .

- ADME Prediction : Use tools like SWISS ADME to predict bioavailability and metabolic pathways .

Q. What advanced chromatographic methods validate the purity of this compound in complex matrices?

- Methodology :

- LC-MS/MS : Achieve detection limits of 6.1% RSD for carboxyphenyl boronic acid analogs using gradient elution and ion-pairing reagents .

- HPLC-DAD : Quantify trace impurities (e.g., <0.1%) with C18 columns and acetonitrile/water mobile phases .

- Calibration : Use linear regression models with ≥5 calibration points for accurate quantification.

Q. Can computational modeling predict the reactivity of this compound in catalytic cycles?

- Approach : Perform DFT calculations (e.g., Gaussian 09) to analyze transition states and electron density maps. Compare predicted vs. experimental reaction rates for Suzuki-Miyaura couplings .

- Outcome : Identify steric or electronic bottlenecks in catalytic cycles.

Key Findings from Literature

- Synthetic Flexibility : Boronic acids with aminoalkyl substituents (e.g., diisopropylamino) exhibit enhanced solubility in polar solvents, facilitating catalytic applications .

- Stability Challenges : Hydrolytic degradation at low pH necessitates stabilization via esterification or formulation in buffered systems .

- Biological Relevance : Boronic acid derivatives show promise as enzyme inhibitors, but activity depends on substituent positioning and steric accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。